TNG348

USP1 Deubiquitinase Biochemical Assay

Off-target DUB inhibition compromises mechanistic studies. TNG348 (CAS 2839740-79-1) provides allosteric, selective USP1 inhibition validated by cryo-EM (PDB 9EBS) and functional rescue of PARPi resistance in vivo. - Selective over 46+ DUBs including USP12/46 homologs - Overcomes acquired PARP inhibitor resistance in PDX models - Oral PK/PD: ≥8h IC50 coverage at 30 mg/kg QD - Monitor target engagement via ub-PCNA/ub-FANCD2 accumulation Supplied with CoA and analytical documentation for reproducible research.

Molecular Formula C27H23F6N9O
Molecular Weight 603.5 g/mol
Cat. No. B15136822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTNG348
Molecular FormulaC27H23F6N9O
Molecular Weight603.5 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4N(C3=N)CC(F)(F)F)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F
InChIInChI=1S/C27H23F6N9O/c1-40-11-18(27(31,32)33)38-22(40)16-5-3-14(4-6-16)10-41-23-17(42(25(41)34)12-26(28,29)30)9-35-21(39-23)19-20(15-7-8-15)36-13-37-24(19)43-2/h3-6,9,11,13,15,34H,7-8,10,12H2,1-2H3
InChIKeyNKGSHRLGUQURMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TNG348: Procurement Baseline


2-(4-Cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine (CAS 2839740-79-1), also known as TNG348, is a substituted 8-iminopurine derivative [1]. It functions as an allosteric, reversible, and selective inhibitor of ubiquitin-specific protease 1 (USP1) in complex with its cofactor UAF1 [2]. The compound was developed by Tango Therapeutics for the treatment of BRCA1/2-mutant and homologous recombination-deficient (HRD) cancers [3]. While its Phase I clinical development was discontinued due to liver toxicity, TNG348 remains a high-value research tool for interrogating USP1-dependent deubiquitination, translesion synthesis (TLS), and PARP inhibitor combination strategies [4].

TNG348: Non-Substitutable USP1 Inhibitor


USP1 inhibitors exhibit profound differences in binding mode, selectivity, and functional outcomes that preclude generic interchangeability. TNG348 binds to a cryptic allosteric pocket distinct from the active site, resulting in noncompetitive inhibition and a unique conformational disruption of the catalytic triad [1]. In contrast, other USP1 inhibitors, such as C527, are pan-DUB inhibitors with off-target activity against USP5 and USP12/46 [2]. Even among allosteric inhibitors, TNG348 differs from ML323 and KSQ-4279 in its structural rearrangement of USP1 and its superior selectivity window [3]. Furthermore, TNG348 demonstrates a unique ability to overcome acquired PARP inhibitor resistance in vivo, a functional outcome not uniformly shared across the class [4]. These differences directly impact experimental design, requiring researchers to select the appropriate tool compound for specific mechanistic, combination, or in vivo studies.

TNG348: Quantitative Evidence


USP1/UAF1 Biochemical Inhibition

TNG348 inhibits the USP1/UAF1 deubiquitinase complex with an IC50 of 98.5 nM using Ub-Rhod-110 as a substrate [1]. This is comparable to the potency of the tool compound ML323 (IC50 76 nM [2]) and the clinical candidate KSQ-4279 (reported IC50 < 100 nM [3]), but significantly more potent than early inhibitors like C527 (IC50 880 nM [4]) and SJB2-043 (IC50 544 nM ).

USP1 Deubiquitinase Biochemical Assay IC50 Ub-Rhod-110

DUB Panel Selectivity Profile

TNG348 exhibits exquisite selectivity for USP1. In a panel of 47 deubiquitinases (DUBs), including the closely related USP12 and USP46 that also bind UAF1, USP1 was the only DUB significantly inhibited by TNG348 [1]. In contrast, the tool compound ML323 shows inhibition of USP12 and USP46 at concentrations 100-fold above its USP1 IC50, while KSQ-4279 retains selectivity even at 10,000-fold the IC50 [2]. Early pan-DUB inhibitors like C527 exhibit poor selectivity, inhibiting USP5 and USP12/46 at comparable concentrations [3].

Selectivity Deubiquitinase DUB Panel USP12 USP46

Antiproliferative Activity in BRCA1-Mutant Cells

TNG348 demonstrates synthetic lethality in BRCA1-mutant cancer cells. In 10-day viability assays, TNG348 induced dose-dependent loss of viability in BRCA1-mutant MDA-MB-436 cells with an average IC50 of 68.3 nM, while having no impact on BRCA1 wild-type HCC1954 cells [1]. This selectivity for HRD cells is a hallmark of effective USP1 inhibition. While cellular IC50 values for comparators vary by cell line, ML323 shows antiproliferative effects in H596 cells at sub-micromolar concentrations, but direct cross-comparison in identical BRCA1-mutant models is not available [2].

Synthetic Lethality BRCA1 Cell Viability HRD IC50

In Vivo Target Engagement in Xenografts

Oral administration of TNG348 achieves sustained target engagement in vivo. Doses of 30 mg/kg QD or 20 mg/kg BID resulted in free plasma exposures above the in vitro cellular IC50 for >8 hours, while higher doses (100 mg/kg QD or 80 mg/kg BID) maintained exposures above the IC50 for 24 hours post-dose [1]. This correlates with robust accumulation of ub-PCNA and ub-FANCD2 in tumors, confirming USP1 inhibition [2]. In contrast, early tool compounds like ML323 have limited reported in vivo PK/PD data, and C527 is not suitable for in vivo use due to poor selectivity and unknown PK properties [3]. KSQ-4279 has demonstrated oral bioavailability and tumor regression in PDX models [4].

In Vivo Pharmacodynamics Xenograft PK/PD Oral Bioavailability

PARP Inhibitor Synergy and Resistance Reversal

TNG348 synergizes with PARP inhibitors (PARPi) to produce tumor regression in HRD xenograft models and can overcome acquired PARPi resistance [1]. CRISPR screens revealed that TNG348 and PARPi kill HRD tumor cells through discrete mechanisms: knockout of PARP1 causes resistance to PARPi but sensitizes cells to TNG348 [2]. This mechanistic differentiation underpins the ability of TNG348 to resensitize PARPi-resistant tumors in vivo. While KSQ-4279 also shows PARPi synergy in preclinical models [3], direct comparative synergy quantification (e.g., Bliss scores) between TNG348 and other USP1 inhibitors is not publicly available. However, TNG348's demonstrated ability to overcome acquired PARPi resistance in patient-derived xenograft (PDX) models is a distinct functional advantage not uniformly reported for other USP1 inhibitors [4].

Synergy PARP Inhibitor Olaparib Acquired Resistance Combination Therapy

Cryo-EM Structural Binding Mode

Cryo-EM structure of TNG348 bound to the USP1-UAF1-ubiquitin complex (PDB 9EBS, EMDB-47889) reveals binding to a cryptic allosteric pocket formed by displacement of the N-terminal polypeptide (Leu77-Asn88) and disruption of a loop region (Leu165-Gln177 and Asp751-Val755), thereby misaligning the catalytic triad (Cys90, His593, Asp751) [1]. This noncompetitive, reversible binding mode is distinct from active-site inhibitors. While ML323 and KSQ-4279 also bind this cryptic pocket, TNG348 induces unique conformational rearrangements [2]. No cryo-EM structures are available for early inhibitors like C527 or SJB2-043, limiting structural understanding of their binding [3].

Cryo-EM Allosteric Binding Mode Cryptic Pocket Structural Biology

TNG348: Research Applications


In Vivo USP1 Target Validation

TNG348 is ideally suited for in vivo pharmacodynamic studies requiring sustained USP1 inhibition. Its established oral PK/PD relationship (≥8-hour coverage above IC50 at 30 mg/kg QD; 24-hour coverage at 100 mg/kg QD) enables rational dose selection for mouse xenograft experiments [1]. Researchers can monitor target engagement via ub-PCNA and ub-FANCD2 accumulation in tumor tissue, confirming pathway modulation [2].

USP1 Deubiquitination in TLS and FA Pathways

The high selectivity of TNG348 for USP1 over 46 other DUBs, including the UAF1-binding homologs USP12 and USP46, makes it the cleanest tool for isolating USP1-specific functions in translesion synthesis (TLS) and Fanconi anemia (FA) pathways [1]. Unlike pan-DUB inhibitors (e.g., C527) or less selective tool compounds (e.g., ML323), TNG348 minimizes confounding off-target deubiquitination effects [2].

PARP Inhibitor Combination and Resistance Modeling

TNG348 uniquely demonstrates the ability to overcome acquired PARP inhibitor resistance in patient-derived xenograft (PDX) models [1]. Its discrete mechanism of action—confirmed by CRISPR screens showing PARP1 knockout sensitizes cells to TNG348—makes it the compound of choice for studying USP1-PARP inhibitor synthetic lethality and resistance reversal strategies [2].

Structure-Guided SAR and Medicinal Chemistry

The publicly available cryo-EM structure of TNG348 bound to USP1-UAF1 (PDB 9EBS, 3.3 Å resolution) provides atomic-level detail of its allosteric binding mode [1]. This structural information enables rational design of next-generation USP1 inhibitors, interpretation of resistance mutations, and benchmarking of new chemical matter against a well-characterized allosteric pharmacophore [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for TNG348

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.